

# Tris(trimethylsilyl)arsane CAS number 17729-30-5

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide to Tris(trimethylsilyl)arsane (CAS: 17729-30-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(trimethylsilyl)arsane**, a versatile and highly reactive organoarsenic compound. Its primary utility lies in its function as a soluble and manageable source of the arsenide ion, making it a critical precursor in the synthesis of advanced materials, particularly III-V semiconductors. The fundamental reactivity of this compound is centered on the facile cleavage of its arsenic-silicon (As-Si) bonds.

#### **Physicochemical and Spectroscopic Data**

The key physical and chemical properties of **Tris(trimethylsilyl)arsane** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of Tris(trimethylsilyl)arsane



Property	Value
CAS Number	17729-30-5[1]
Molecular Formula	C <sub>9</sub> H <sub>27</sub> AsSi <sub>3</sub> [1]
Molecular Weight	294.49 g/mol [1]
Appearance	Colorless liquid, melts slightly below room temperature[2]
Boiling Point	82-84 °C @ 4 Torr[1] 65-71 °C @ 2.5 x 10 <sup>-3</sup> Torr[2]
Density	0.9939 g/cm <sup>3</sup> [1]
Solubility	Very soluble in benzene, toluene, pentane, THF, and diethyl ether[2]

Table 2: Spectroscopic Data for Tris(trimethylsilyl)arsane

Technique	Data
¹H NMR	A single resonance appears at $\delta$ 0.30 ppm (in $C_7D_8)[2]$
<sup>13</sup> C NMR	A single resonance appears at δ 4.31 ppm[2]
FT-IR (Predicted)	Expected to show a strong, sharp band for the Si-CH <sub>3</sub> group around 1260 cm <sup>-1</sup> and one or more strong bands in the 865-750 cm <sup>-1</sup> range. [3]
Mass Spec. (Predicted)	The mass spectrum is expected to show a characteristic fragment ion for [Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> at m/z = 73. Predicted adducts include [M+H] <sup>+</sup> at m/z 295.07 and [M+Na] <sup>+</sup> at m/z 317.05.[4][5]

### Synthesis of Tris(trimethylsilyl)arsane



The most established and widely used method for synthesizing **Tris(trimethylsilyl)arsane** involves the reaction of an alkali metal arsenide with chlorotrimethylsilane.[6] The following protocol details a synthesis using a sodium-potassium alloy.

## Experimental Protocol: Synthesis via Alkali Metal Arsenide

Caution: This procedure is extremely hazardous and must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Sodium-potassium alloy is violently reactive with water and air. **Tris(trimethylsilyl)arsane** is a toxic, highly pyrophoric liquid that may generate toxic arsine gas (AsH<sub>3</sub>) upon exposure to air or moisture. A Class D metal fire extinguisher must be readily available.[2]

- Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a
  mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected
  to a nitrogen/vacuum line. Ensure all glassware is rigorously dried.
- Reactant Preparation: Under a positive pressure of argon, charge the flask with arsenic powder (15.0 g, 0.20 mol) and 1,2-dimethoxyethane (DME, 200 mL, previously dried and deoxygenated).
- Alloy Formation and Reaction: Add sodium metal (4.6 g, 0.20 mol) and potassium metal (7.8 g, 0.20 mol) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 48 hours, indicated by the consumption of the alkali metals and the formation of a fine, dark grey suspension of K<sub>3</sub>As/Na<sub>3</sub>As.
- Silylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorotrimethylsilane (65.2 g, 0.60 mol) in 100 mL of dry DME via the dropping funnel over 2 hours, maintaining the temperature below -60 °C.
- Warm-up and Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
- Work-up and Isolation: Filter the mixture through a medium-porosity fritted funnel under an inert atmosphere to remove the precipitated alkali metal chlorides. Wash the filter cake with dry pentane.



Purification: Combine the filtrate and washings. Remove the solvent in vacuo to yield the crude product as a pale yellow liquid. Purify the crude material by fractional distillation under high vacuum (bp 65-71 °C / 2.5 x 10<sup>-3</sup> torr) to afford Tris(trimethylsilyl)arsane as a clear, colorless liquid. The typical yield is around 62%.[2]

**Caption:** Workflow for the synthesis of **Tris(trimethylsilyl)arsane**.

### **Chemical Reactivity and Applications**

The synthetic utility of **Tris(trimethylsilyl)arsane** stems from the lability of the As-Si bonds, which readily undergo cleavage. This reactivity is central to its primary application: the synthesis of III-V semiconductor materials through dehalosilylation reactions.[6]

## Dehalosilylation Reactions for III-V Semiconductor Synthesis

**Tris(trimethylsilyl)arsane** reacts with Group 13 trihalides (e.g., GaCl<sub>3</sub>, InCl<sub>3</sub>) to form the corresponding arsenide material (e.g., GaAs, InAs) and chlorotrimethylsilane, which is volatile and easily removed. This provides a low-temperature, solution-phase or vapor-phase route to these important materials.[6][7][8]

# Experimental Protocol: Deposition of Gallium Arsenide (GaAs) Films

The following is a representative protocol for the deposition of GaAs thin films using organometallic chemical vapor deposition (OMCVD).

- Precursor and Substrate Preparation: Load Tris(trimethylsilyl)arsane and anhydrous Gallium(III) chloride (GaCl<sub>3</sub>) into separate bubblers on a CVD manifold. Heat the bubblers to 102-103 °C for the arsane and 41-42 °C for GaCl<sub>3</sub> to ensure adequate vapor pressure.[7]
   Prepare silicon or GaAs substrates by appropriate cleaning and etching procedures.[7]
- Deposition: Place the substrate on an inductively heated graphite susceptor within the reactor chamber. Heat the substrate to the desired deposition temperature (e.g., 400 °C).[7]
- Gas Flow: Introduce a carrier gas (e.g., Argon) through the heated bubblers to transport the precursor vapors into the mixing manifold and then into the reactor chamber.[7]



- Reaction and Film Growth: The gas-phase reaction between **Tris(trimethylsilyl)arsane** and GaCl<sub>3</sub> occurs at the heated substrate surface, leading to the deposition of a Gallium Arsenide film and the formation of volatile chlorotrimethylsilane, which is carried away by the gas flow.[7]
- Characterization: After deposition, cool the system and remove the substrate. The resulting
  film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the
  crystalline structure of GaAs and Auger electron spectroscopy to assess purity and
  stoichiometry.[7]

Caption: Dehalosilylation reaction for GaAs synthesis.

### Safety and Handling

**Tris(trimethylsilyl)arsane** is a hazardous material that requires stringent safety protocols. Its pyrophoric and toxic nature, coupled with the potential to release highly toxic arsine gas, necessitates careful handling.

Table 3: Safety and Handling Precautions



Hazard	Precaution
Pyrophoricity	Spontaneously flammable in air. Must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) at all times using Schlenk line or glovebox techniques.[2]
Toxicity	Highly toxic. Poisonous by ingestion and toxic if inhaled. Avoid all contact with skin and eyes and prevent inhalation of vapors.[2]
Reactivity	Reacts violently with water and moisture, potentially forming flammable gases and highly toxic arsine (AsH <sub>3</sub> ).[2] Incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE)	Wear appropriate flame-retardant laboratory coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical safety goggles or a face shield.[2]
Fire Safety	Keep a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use water, carbon dioxide, or halogenated extinguishers.[2]
Disposal	Quench residues and empty containers cautiously in a fume hood by slowly adding an alcohol like tert-butanol or isopropanol, followed by water. This process may generate arsine gas.[2]

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- To cite this document: BenchChem. [Tris(trimethylsilyl)arsane CAS number 17729-30-5].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b091232#tris-trimethylsilyl-arsane-cas-number-17729-30-5]

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